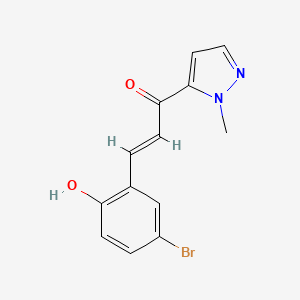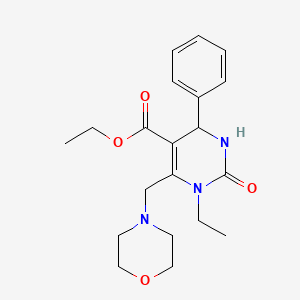![molecular formula C19H15ClN4O2S B10894762 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B10894762.png)
3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cyano group, and a cyclopenta[b]thiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the cyclopenta[b]thiophene moiety: This step involves the cyclization of a suitable thiophene precursor under acidic or basic conditions.
Coupling reactions: The final step involves the coupling of the pyrazole and cyclopenta[b]thiophene moieties with the benzamide group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly used.
Substitution: Nucleophilic substitution can be carried out in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of specific metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Another versatile building block in organic synthesis.
Diketene: Used in the production of various acetoacetic acid derivatives.
Uniqueness
3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is unique due to its complex structure, which allows for a wide range of chemical modifications and potential applications. Its combination of functional groups provides a versatile platform for the development of new compounds with tailored properties.
Propriétés
Formule moléculaire |
C19H15ClN4O2S |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
3-[(4-chloropyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |
InChI |
InChI=1S/C19H15ClN4O2S/c20-13-9-22-24(10-13)11-26-14-4-1-3-12(7-14)18(25)23-19-16(8-21)15-5-2-6-17(15)27-19/h1,3-4,7,9-10H,2,5-6,11H2,(H,23,25) |
Clé InChI |
JBGDHEXBOIBWGC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)OCN4C=C(C=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 11-(4-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B10894693.png)
![2,2'-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyloxy]}diacetic acid](/img/structure/B10894698.png)
![7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol](/img/structure/B10894701.png)
![methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10894702.png)
![5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide](/img/structure/B10894703.png)
![(5Z)-3-cyclopropyl-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10894709.png)
![1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10894721.png)
![N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10894733.png)
![(2E)-N-(2-methylphenyl)-2-[1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B10894736.png)
![3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10894741.png)
![1-[4-(2,3-Difluorobenzyl)piperazin-1-yl]-3-(phenylsulfonyl)propan-1-one](/img/structure/B10894753.png)
![(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B10894764.png)
